tert-Butyl (4-hydroxybutyl)(methyl)carbamate
Overview
Description
tert-Butyl (4-hydroxybutyl)(methyl)carbamate is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-hydroxybutyl)(methyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-hydroxybutyl bromide under basic conditions. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxybutyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl (4-hydroxybutyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxybutyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxybutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl benzyl (4-iodobutyl)carbamate
Uniqueness
tert-Butyl (4-hydroxybutyl)(methyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for a wide range of applications compared to its similar compounds .
Biological Activity
tert-Butyl (4-hydroxybutyl)(methyl)carbamate, with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its interactions with biological systems.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-hydroxybutyl bromide under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) at elevated temperatures. The resulting compound is characterized by its unique combination of functional groups, which confers distinct chemical properties that are significant for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes involved in various biochemical pathways. The precise mechanisms include:
- Enzyme Inhibition : The compound may inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer’s .
- Cell Viability : In vitro studies indicate that it can enhance cell viability in astrocytes exposed to amyloid beta peptide (Aβ1-42), suggesting a protective role against neurotoxicity .
In Vitro Studies
Research has demonstrated that this compound exhibits protective effects on astrocyte cells. Key findings include:
- Cell Viability : Treatment with 100 μM of the compound resulted in 100% cell viability in astrocytes, while Aβ1-42 exposure significantly reduced cell viability to approximately 43.78%. Co-treatment with the compound improved viability to around 62.98% .
- Cytokine Modulation : The compound reduced levels of TNF-α in astrocytes treated with Aβ1-42, indicating a potential anti-inflammatory effect, although statistical significance was not achieved .
In Vivo Studies
In vivo assessments using scopolamine-induced models indicated that while this compound showed some protective effects against oxidative stress, it did not exhibit significant differences compared to established treatments like galantamine. This suggests limitations in bioavailability or efficacy under certain conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Similarity | Key Features |
---|---|---|
tert-Butyl N-(3-hydroxypropyl)carbamate | 0.95 | Lacks cyclopropyl group; similar hydroxyalkane chain |
tert-Butyl N-(2-hydroxyethyl)carbamate | 0.92 | Shorter alkyl chain; different hydroxy position |
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 0.88 | Similar cyclopropane structure; different hydroxy substitution |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activity compared to similar compounds.
Case Studies
Several studies have focused on the biological implications of this compound:
- Neuroprotection Against Aβ : One study demonstrated that the compound could mitigate the effects of Aβ on astrocyte viability, suggesting potential applications in neurodegenerative disease therapies .
- Oxidative Stress Reduction : Another study highlighted its role in reducing malondialdehyde levels in brain homogenates from scopolamine-treated rats, indicating antioxidant properties .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPKFIHBBILFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564738 | |
Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99207-32-6 | |
Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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